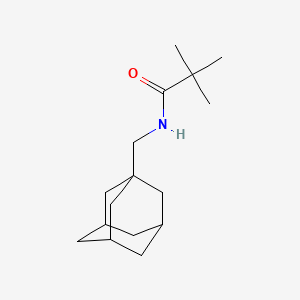

N-(1-adamantylmethyl)-2,2-dimethylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Adamantane derivatives, such as N-(1-adamantylmethyl)-2,2-dimethylpropanamide, belong to a class of compounds known for their unique cage-like structure . They are often used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers .

Synthesis Analysis

The synthesis of adamantane derivatives often involves reactions with various transition metals . For example, 1-adamantylmethyl compounds of transition metals can be synthesized, which include peralkyls, mixed complexes, and π-acid complexes .Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This rigid and virtually stress-free structure contributes to the stability of adamantane and its derivatives .Chemical Reactions Analysis

Adamantane derivatives exhibit high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor . It is the simplest diamondoid and is known for its rigidity and virtual stress-free nature .Scientific Research Applications

1. Neurological and Diabetes Treatments Adamantyl-based compounds, which include N-(1-adamantylmethyl)-2,2-dimethylpropanamide derivatives, have significant applications in treating neurological conditions and type-2 diabetes. Their multi-dimensional values in drug design are well-established, particularly due to their anti-viral abilities (C. S. Chidan Kumar et al., 2015).

2. Antioxidant and Anti-inflammatory Activities Certain adamantyl-based compounds exhibit strong antioxidant activities, as demonstrated in hydrogen peroxide radical scavenging tests. Additionally, some of these compounds have shown promising anti-inflammatory activities in albumin denaturation evaluations (C. S. Chidan Kumar et al., 2015).

3. Inhibition of Herpes Simplex Virus N-1-adamantyl-N-[2-(dimethyl amino)ethoxy]acetamide hydrochloride, a related compound, has been found to inhibit herpes simplex virus type 1 replication with limited toxicity to cells. This showcases the potential of adamantyl-based compounds in antiviral therapies (K. Rosenthal et al., 1982).

4. Binding Studies for Proteins Adamantyl compounds, including variants of this compound, have been used in binding studies for proteins, particularly in research involving human alpha(1)-acid glycoprotein. These studies are crucial for understanding drug-protein interactions (Y. Higashi et al., 2006).

5. Antimicrobial and Hypoglycemic Activities Novel N-(1-adamantyl)carbothioamide derivatives, which include structures similar to this compound, have shown potent antibacterial activity against various microorganisms. Additionally, these compounds demonstrated significant hypoglycemic activity in diabetic rats, indicating their potential in treating diabetes (E. S. Al-Abdullah et al., 2015).

6. Chemical Synthesis and Crystallography These compounds are also relevant in chemical synthesis and crystallography studies, providing insights into the structural aspects and reactivity of various chemical compounds. This information is vital for the development of new materials and drugs (Marifaith. Hackett et al., 1987).

7. Neurodegenerative Disorder Treatments 1-Amino-3,5-dimethyl-adamantane, a compound closely related to this compound, has been used clinically for treating neurodegenerative disorders. Its mechanism of action involves the inhibition of N-methyl-D-aspartate (NMDA) receptor-mediated currents, which are implicated in various neurological conditions (Michela Giustizieri et al., 2007).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(1-adamantylmethyl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO/c1-15(2,3)14(18)17-10-16-7-11-4-12(8-16)6-13(5-11)9-16/h11-13H,4-10H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSXBYINRXFTCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide](/img/structure/B2576915.png)

![1-(2,5-Dimethylphenyl)-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B2576919.png)

![(E)-methyl 2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2576920.png)

![3-[(E)-1-nitro-2-{[4-(trifluoromethoxy)phenyl]amino}ethenyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2576923.png)

![3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2576926.png)

![2-(4-fluorophenyl)-3-(furan-2-ylmethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2576927.png)

![3-amino-N-[(4-methoxyphenyl)methyl]propanamide hydrochloride](/img/structure/B2576928.png)

![1-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2576931.png)

![2-(1-morpholino-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2576933.png)